molecular formula C9H13ClSi B1581879 p-Chlorophenyltrimethylsilane CAS No. 10557-71-8

p-Chlorophenyltrimethylsilane

Cat. No. B1581879
CAS RN: 10557-71-8
M. Wt: 184.74 g/mol
InChI Key: LCQUSGXMZKOTPG-UHFFFAOYSA-N
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Description

p-Chlorophenyltrimethylsilane (p-Cl-TMS) is an organosilicon compound widely used in scientific research and industry . It is a colorless, transparent liquid with a molecular weight of 184.74 g/mol and a molecular formula of C9H13ClSi .


Synthesis Analysis

The most common synthesis of p-Cl-TMS involves the reaction of p-chlorobenzoyl chloride with trimethylsilyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the synthesis of p-Cl-TMS from Chlorotrimethylsilane and 4-CHLOROPHENYLMAGNESIUM BROMIDE .


Molecular Structure Analysis

p-Chlorophenyltrimethylsilane contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring . The molecule of p-Cl-TMS contains several functional groups such as a Si-Cl bond, a phenyl ring, and a trialkylsilyl group.


Chemical Reactions Analysis

The trialkylsilyl group (-Si(CH3)3) attached to the silicon atom makes it a versatile reagent for various organic reactions such as Friedel-Crafts acylation, cross-coupling reactions, and more.


Physical And Chemical Properties Analysis

p-Cl-TMS is a transparent, colorless liquid with a characteristic odor. It is highly soluble in most organic solvents, including dichloromethane, ethyl acetate, and hexanes. Its melting point is approximately -55°C, and the boiling point is 121-123°C. The compound has a refractive index of 1.513, and its density is 1.029 g/mL at 25°C. The dipole moment of p-Cl-TMS is 1.45 D, which indicates its polar nature.

Scientific Research Applications

Additionally, polyphenols, a class of compounds found naturally in fruits and vegetables, have been extensively studied for their health-promoting properties . They have been used in the treatment of some health disorders due to their antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties .

  • Synthesis of Other Compounds

    • p-Chlorophenyltrimethylsilane can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 9-(4-chlorophenyl)phenanthrene .
  • Use in Biorefineries

    • While not directly related to p-Chlorophenyltrimethylsilane, similar compounds derived from monoterpenes, such as bio-p-cymene, have been used in biorefineries. These compounds can be converted into synthetically useful bio-p-methylacetophenone, bio-p-toluic acid, and bio-terephthalic acid .
  • Chemical Synthesis

    • p-Chlorophenyltrimethylsilane can be used as a reagent in the synthesis of various organic compounds. For instance, it can be used in the synthesis of 9-(4-chlorophenyl)phenanthrene .
  • Biorefineries

    • While not directly related to p-Chlorophenyltrimethylsilane, similar compounds derived from monoterpenes, such as bio-p-cymene, have been used in biorefineries. These compounds can be converted into synthetically useful bio-p-methylacetophenone, bio-p-toluic acid, and bio-terephthalic acid .

Safety And Hazards

p-Chlorophenyltrimethylsilane is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation . In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

(4-chlorophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQUSGXMZKOTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065125
Record name (p-Chlorophenyl)trmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorophenyltrimethylsilane

CAS RN

10557-71-8
Record name 1-Chloro-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(trimethylsilyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (p-Chlorophenyl)trmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorophenyltrimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GM STANTON - 1962 - search.proquest.com
… Preparation of'p-Chlorophenyltrimethylsilane ................ 31 … Preparation of p-Chlorophenyltrimethylsilane. - To 8.25 g. of magnesium (0.33 g.-atom) in 100 ml. …
Number of citations: 2 search.proquest.com
C Eaborn, PM Jackson, R Taylor - Journal of the Chemical Society B …, 1966 - pubs.rsc.org
… The rates at 25.0' of detritiation of 4-tritio-m-xylene and of cleavage (desilylation) of p-chlorophenyltrimethylsilane by trifluoroacetic acid increase to a maximum (at ca. 80-83 and 83-87 …
Number of citations: 14 pubs.rsc.org
C Eaborn, DE Webster - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… rapidly than does bromine ; thus in second-order halogenation of m-xylene or naphthalene in acetic acid, chlorination is faster by a factor of 104.12 For P-chlorophenyltrimethylsilane …
Number of citations: 20 pubs.rsc.org
B Lepeška, V Chvalovský - Collection of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
The paper deals with the directing effects of silyl substituents in electrophilic aromatic chlorination of pheny1chlorosilanes C6 H sSi (CH3h _ nCln (n= 0 to 3); this effect has been …
Number of citations: 3 cccc.uochb.cas.cz
AM Coleman, H Freiser - Journal of the American Chemical …, 1961 - ACS Publications
Dielectric constants and densities at 25 have been determined for benzene solutions of meta-and^ ara-chlorophenyltrimethylsilanes,-dimethylsilanes,-methylsilanes and-silanes; these …
Number of citations: 13 pubs.acs.org
PM Greasley - 1961 - search.proquest.com
… When increasing amounts of water were added to trifluoro-acetic acid the rate of cleavage of p-chlorophenyltrimethylsilane was found to Pass through a maximum at a ratio of 6.3 …
Number of citations: 3 search.proquest.com
RR Hautala, RB King, EM Sweet, JL Little… - Journal of …, 1981 - Elsevier
… This p-chlorophenyltrimethylsilane (19.3 g, 0.105 mol), 3.14 g (0.13 mol) of magnesium turnings, and 100 ml of tetrahydrofuran were boiled under reflux for 1 day. The resulting pale red …
Number of citations: 4 www.sciencedirect.com
RA Benkesser, HR Krysiak - Journal of the American Chemical …, 1954 - ACS Publications
Pseudo first-order rate constants for the cleavage of the six isomeric trimethylsilylxylenes by^-toluenesulfonicacid in acetic acid havebeen determined at 25. The reactions were followed …
Number of citations: 37 pubs.acs.org
DW Slocum, D Kusmic, JC Raber, TK Reinscheld… - Tetrahedron …, 2010 - Elsevier
… batch processes, addition of the substrate to the n-BuLi solution resulted in an average extent of exchange of 96.8%, as determined by GC analysis of the p-chlorophenyltrimethylsilane …
Number of citations: 15 www.sciencedirect.com
OE AT - Henry Raymond Krysiak, 1954 - search.proquest.com
85 similar to that of the phenols. The hydrochlorides were prepared by adding ethereal hydrogen chloride to an ether solution of the aniline, collecting the crystalline hydrochloride on a …
Number of citations: 0 search.proquest.com

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